

Unveiling the Spectroscopic Signature of Xeniafaraunol A: A Technical Guide

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Compound of Interest

Compound Name: Xeniafaraunol A

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For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the spectroscopic data for **Xeniafaraunol A**, a cytotoxic diterpene isolated from the soft coral *Xenia faraunensis*. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a generalized signaling pathway associated with its cytotoxic activity.

Core Spectroscopic Data

The structural elucidation of **Xeniafaraunol A** has been primarily accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of **Xeniafaraunol A**.

Ion	m/z	Molecular Formula
[M+H] ⁺	317.2117	C ₂₀ H ₂₉ O ₃

Table 1: High-Resolution Mass Spectrometry Data for **Xeniafaraunol A**. The data provides the basis for the determination of the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra provide the detailed framework of the molecule's carbon-hydrogen skeleton. The chemical shifts (δ) are reported in parts per million (ppm).

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	149.4	5.85 (br s)
2	40.8	2.45 (m), 2.15 (m)
3	34.2	1.80 (m), 1.60 (m)
4	38.5	2.30 (m)
4a	45.9	2.05 (m)
5	29.8	1.75 (m), 1.55 (m)
6	35.1	1.95 (m), 1.65 (m)
7	126.3	5.30 (t, 7.0)
8	134.5	-
9	48.2	2.55 (m)
10	211.2	-
11	52.1	2.80 (d, 11.0)
11a	42.3	1.90 (m)
12	124.8	5.10 (br s)
13	131.7	-
14	25.7	1.70 (s)
15	17.7	1.65 (s)
16	16.2	1.80 (s)
17	20.8	1.10 (d, 7.0)
18	21.5	1.05 (d, 7.0)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Xeniafaraunol A**. The assignments provide a comprehensive map of the atomic connectivity within the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples of purified **Xeniafaraunol A** are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), to a concentration suitable for NMR analysis.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **Data Acquisition:**
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
 - ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are obtained to simplify the spectrum to single lines for each carbon atom.
 - 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the complex structure.

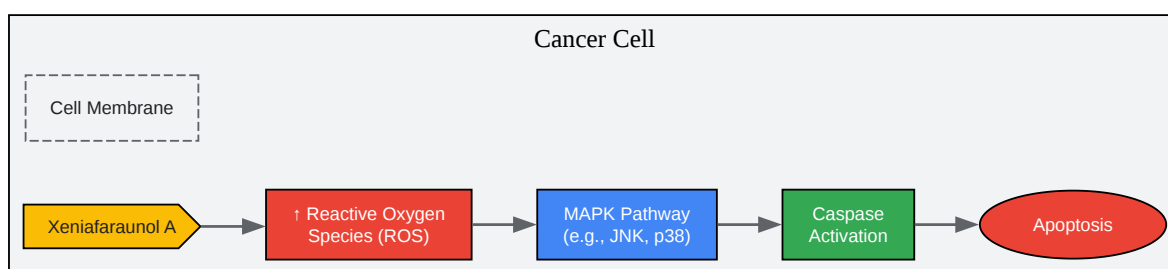
Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Sample Introduction:** The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography.
- **Ionization:** ESI generates gas-phase ions from the analyte molecules with minimal fragmentation, primarily producing protonated molecules ($[\text{M}+\text{H}]^+$) in positive ion mode.

- **Mass Analysis:** The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition.

Cytotoxicity and Potential Signaling Pathway

Xeniafaraunol A has been reported to exhibit moderate cytotoxicity against P388 murine leukemia cells. While the specific signaling pathway mediating this effect has not been fully elucidated for **Xeniafaraunol A**, a generalized cytotoxic mechanism for natural products often involves the induction of apoptosis.



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Figure 1: Generalized Cytotoxic Signaling Pathway. This diagram illustrates a plausible mechanism by which a cytotoxic compound like **Xeniafaraunol A** could induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of the MAPK signaling cascade.

This technical guide serves as a foundational resource for researchers working with **Xeniafaraunol A**. The provided spectroscopic data and experimental context are essential for the verification of synthetic samples and for future investigations into its biological activity and potential as a therapeutic agent.

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